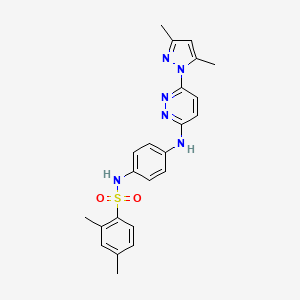

![molecular formula C27H33N5O2S B2836714 N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide CAS No. 1216799-21-1](/img/structure/B2836714.png)

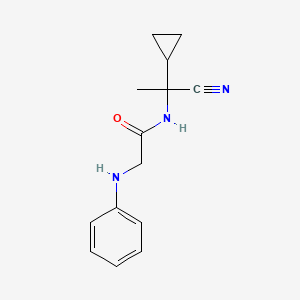

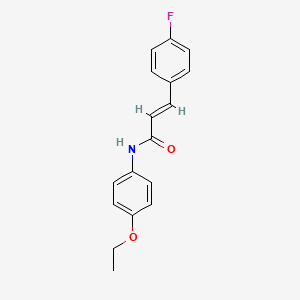

N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These types of compounds are often synthesized for their potential antimicrobial and antiproliferative activities .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized using a variety of methods, including the Mannich reaction , and protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学的研究の応用

Synthesis and Characterization

Research into the synthesis and characterization of compounds related to "N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide" has demonstrated various methodologies for creating benzothiazole derivatives and other complex molecules. For instance, studies have shown that heterocyclic synthesis involving thiophene-2-carboxamide derivatives can lead to the production of new antibiotic and antibacterial drugs (G. Ahmed, 2007). Moreover, the development of new 5-HT1A antagonists utilizing cyclohexanecarboxamide derivatives highlights the potential for creating selective probes for neuroimaging (Lixin Lang et al., 1999).

Antitumor Activities

Benzothiazole derivatives have been extensively studied for their antitumor properties. Research indicates that certain 2-(4-aminophenyl)benzothiazoles exhibit potent inhibitory activity against a range of human breast cancer cell lines, suggesting a potential mechanism of action that may be novel and selective for cancerous cells (D. Shi et al., 1996). This area of research opens up possibilities for the development of new chemotherapeutic agents based on the structural modification of benzothiazole derivatives.

Carbonic Anhydrase Inhibition

Compounds structurally similar to "this compound" have shown promise as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes including respiration and pH regulation. Studies on novel acridine-acetazolamide conjugates have demonstrated their efficacy as inhibitors of carbonic anhydrases, with potential applications in treating disorders related to enzyme dysregulation (Ramazan Ulus et al., 2016).

Material Science Applications

In material science, the development of highly water-soluble fluorescent and colorimetric pH probes based on benzothiazole derivatives represents an innovative approach to monitoring pH changes in various environments, including intracellular conditions (R. Diana et al., 2020). Such probes are valuable for research in biochemistry and molecular biology, providing tools for real-time sensing of pH fluctuations.

特性

IUPAC Name |

N-(4-butylphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2S/c1-3-4-5-21-6-8-22(9-7-21)30-25(33)20-35-27-26(28-14-15-29-27)32-18-16-31(17-19-32)23-10-12-24(34-2)13-11-23/h6-15H,3-5,16-20H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISPUVLRHUVXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

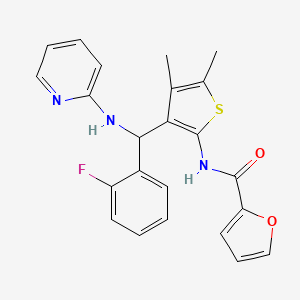

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

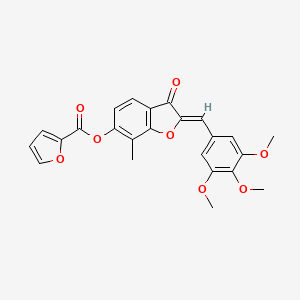

![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)

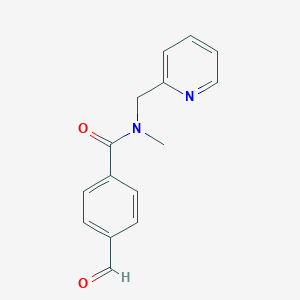

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)